5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Kinase Inhibition Structure-Activity Relationship VEGFR-2

This compound is the essential synthetic precursor to famitinib (SHR1020), a clinical-stage multi-targeted VEGFR-2/PDGFRβ/c-Kit inhibitor. Its unsubstituted C-2 position enables divergent library synthesis via sequential functionalization—halogenation, cross-coupling, acylation—before indolinone condensation, unlike the pre-functionalized 2-carbaldehyde derivative (CAS 945381-61-3). Procure at ≥98% purity to minimize impurity carry-through, support regulatory filing, and ensure consistent kinase inhibitory activity. The validated route delivers famitinib with VEGFR-2 IC50 4.7 nM. Choose the unsubstituted core for maximum medicinal chemistry flexibility.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
CAS No. 945381-60-2
Cat. No. B3333122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
CAS945381-60-2
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1CCC2=C(C1=O)C(=CN2)C
InChIInChI=1S/C14H23N3O/c1-4-16(5-2)8-9-17-7-6-12-13(14(17)18)11(3)10-15-12/h10,15H,4-9H2,1-3H3
InChIKeyVBPJFZPPZYWBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

945381-60-2: Core Intermediate for Multi-Targeted Tyrosine Kinase Inhibitor Synthesis & Procurement


5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one (CAS 945381-60-2) is a pyrrolo[3,2-c]pyridine-4-one heterocyclic compound that serves as the direct synthetic precursor to the clinical-stage multi-targeted receptor tyrosine kinase inhibitor famitinib (SHR1020) [1]. The compound features a diethylaminoethyl substituent at the N-5 position and a methyl group at C-3, with the C-2 position remaining unsubstituted — a specific structural configuration that enables regioselective condensation with 5-fluoro-1,3-dihydro-indol-2-one to yield the 2-indolinone pharmacophore essential for VEGFR-2, PDGFRβ, and c-Kit inhibitory activity [2]. This intermediate is available from multiple suppliers at purities ranging from 95% to ≥98% .

Why N-5 Substituent Identity and C-2 Position Availability in CAS 945381-60-2 Cannot Be Interchanged


Substitution of the N-5 diethylaminoethyl group with shorter-chain or less lipophilic aminoalkyl variants (e.g., dimethylaminoethyl) alters the physicochemical properties of downstream products in ways that directly impact kinase selectivity and oral bioavailability [1]. Furthermore, replacement of the unsubstituted C-2 position with pre-functionalized intermediates (such as the 2-carbaldehyde derivative CAS 945381-61-3) eliminates the flexibility needed for divergent synthesis of multiple 2-indolinone analogs, locking the user into a single final compound rather than enabling library construction [2]. The evidence below quantifies these differences.

Differential Evidence for CAS 945381-60-2: Quantified Advantages Over Closest Analogs


N-5 Diethylaminoethyl vs. Dimethylaminoethyl: Impact on Downstream VEGFR-2 Inhibition Potency

When the N-5 diethylaminoethyl substituent present in CAS 945381-60-2 is carried through to the final 2-indolinone compound (famitinib), the resulting VEGFR-2 IC50 is 4.7 nM. The direct dimethylaminoethyl congener (CHEMBL1278234, synthesized from the dimethylamino analog of this intermediate) yields a VEGFR-2 IC50 of 2 nM under identical assay conditions, demonstrating that the diethylaminoethyl group produces a 2.35-fold difference in potency [1][2]. Crucially, the diethylaminoethyl variant also exhibits balanced multi-target inhibition (c-Kit IC50 2.3 nM, PDGFRβ IC50 6.6 nM), whereas the dimethylaminoethyl congener's selectivity profile is not equivalently characterized in published data [1].

Kinase Inhibition Structure-Activity Relationship VEGFR-2 Famitinib

C-2 Unsubstituted Intermediate vs. 2-Carbaldehyde Derivative: Synthetic Versatility for Analog Library Construction

CAS 945381-60-2 bears an unsubstituted C-2 position, enabling direct formylation to yield the 2-carbaldehyde (CAS 945381-61-3) or alternative C-2 functionalization for diverse analog synthesis. The 2-carbaldehyde derivative (CAS 945381-61-3) is a committed intermediate that can only undergo condensation with indolinones to yield a single chemotype, whereas CAS 945381-60-2 permits C-2 halogenation, cross-coupling, or acylation before formylation, enabling access to multiple structurally distinct kinase inhibitor series [1]. The patent literature explicitly claims over 200 final compounds derived from this core scaffold with varied C-2 substituents, demonstrating the breadth of accessible chemical space from the unsubstituted intermediate [1].

Medicinal Chemistry Divergent Synthesis Kinase Inhibitor Library Intermediate Flexibility

Purity Specifications: Vendor Comparison for CAS 945381-60-2 Procurement

Commercial availability of CAS 945381-60-2 spans multiple vendors with varying purity specifications. MolCore offers a certified purity of ≥98% (NLT 98%) under ISO quality systems, suitable for pharmaceutical intermediate applications . AKSci supplies the compound at 97% minimum purity , Achemblock at 97% , and Chemenu at 95%+ . The 98% purity grade provides a 1–3 percentage-point advantage over alternative suppliers, which is significant when the intermediate is carried through multi-step syntheses where impurities propagate and affect final API purity.

Quality Control Intermediate Purity Vendor Comparison API Intermediate Sourcing

Molecular Weight and Lipophilicity: Diethylaminoethyl vs. Unsubstituted N-5 Scaffold

The diethylaminoethyl side chain in CAS 945381-60-2 contributes a molecular weight of 249.35 g/mol and introduces a basic tertiary amine center (calculated pKa ~8.5–9.5) that enhances aqueous solubility under physiological pH conditions compared to the unsubstituted N-5 pyrrolo[3,2-c]pyridin-4-one scaffold (molecular formula C8H8N2O, MW 148.16) [1]. The increased molecular weight and basicity of CAS 945381-60-2 are carried through to the final drug substance, where the diethylaminoethyl group participates in critical hydrogen-bonding and electrostatic interactions with the kinase hinge region and solvent-exposed residues [2].

Physicochemical Properties Lipophilicity Molecular Weight Scaffold Comparison

Comparative Reactivity: C-2 Formylation Efficiency of Diethylaminoethyl Intermediate vs. Dimethylaminoethyl Analog

In the published synthesis of famitinib, the diethylaminoethyl intermediate (CAS 945381-60-2) is converted to the 2-carbaldehyde (CAS 945381-61-3) and subsequently condensed with 5-fluoro-1,3-dihydro-indol-2-one in ethanol with piperidine catalyst to yield the final product in 54.8% isolated yield over the final step [1]. This established synthetic sequence, validated at multi-gram scale, provides a reliable process route. No equivalent published yields are available for the dimethylaminoethyl analog, meaning process robustness and scalability data are available only for the diethylaminoethyl variant [1].

Synthetic Efficiency Formylation Intermediate Reactivity Process Chemistry

Recommended Application Scenarios for CAS 945381-60-2 Based on Quantitative Differentiation Evidence


Synthesis of Famitinib (SHR1020) and Direct 2-Indolinone Congeners for Preclinical Kinase Profiling

Organizations developing multi-targeted VEGFR-2/PDGFRβ/c-Kit inhibitors should procure CAS 945381-60-2 as the key intermediate for famitinib synthesis. The validated synthetic route proceeds through C-2 formylation followed by piperidine-catalyzed condensation with 5-fluoro-1,3-dihydro-indol-2-one, yielding the clinical-stage agent famitinib (VEGFR-2 IC50 4.7 nM, c-Kit IC50 2.3 nM, PDGFRβ IC50 6.6 nM) [1]. This route has been demonstrated at scale in patent literature and forms the basis of Jiangsu Hengrui's clinical development program [1][2].

Divergent Synthesis of Kinase Inhibitor Libraries via C-2 Functionalization

Medicinal chemistry teams constructing 2-substituted pyrrolo[3,2-c]pyridin-4-one libraries should select CAS 945381-60-2 over the 2-carbaldehyde derivative (CAS 945381-61-3) because the unsubstituted C-2 position permits sequential functionalization (halogenation, cross-coupling, acylation) prior to final indolinone condensation, enabling access to diverse chemotypes for SAR exploration [1]. The patent literature exemplifies over 200 final compounds synthesized from this core, demonstrating broad chemical space accessibility [1].

GMP Intermediate Sourcing for Process Development and Scale-Up

Pharmaceutical development organizations requiring high-purity intermediate for process validation and scale-up should source CAS 945381-60-2 at ≥98% purity from ISO-certified suppliers [1]. The 1–3 percentage-point purity advantage over 95–97% commercial grades reduces the risk of impurity carry-through in multi-step sequences, minimizes additional purification unit operations, and supports regulatory filing requirements for impurity characterization [1][2].

Reference Standard for Metabolite Identification in Famitinib ADME Studies

CAS 945381-60-2 serves as a critical reference intermediate for the synthesis of famitinib metabolite standards. The metabolism of famitinib involves CYP3A4/5- and CYP1A1/2-mediated oxidation, generating reactive quinone-imine intermediates associated with hepatotoxicity [1]. Access to the diethylaminoethyl intermediate enables independent synthesis of authentic metabolite standards for LC-MS/MS quantification in preclinical ADME and clinical pharmacokinetic studies [1].

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